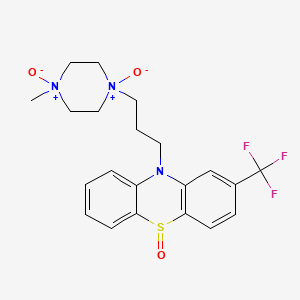

Trifluoperazine Sulfoxide N1,N4-Dioxide (Trifluoperazine N1,N4,S-Trioxide)

Properties

Molecular Formula |

C21H24F3N3O3S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide |

InChI |

InChI=1S/C21H24F3N3O3S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)31(30)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

InChI Key |

CQWLTKUDAIAQLV-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

The preparation of Trifluoperazine Sulfoxide N1,N4-Dioxide involves the oxidation of trifluoperazine. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide and dioxide functionalities . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Trifluoperazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxides.

Reduction: Reduction reactions can revert the compound back to its parent form, trifluoperazine.

Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide sites. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Trifluoperazine Sulfoxide N1,N4-Dioxide is utilized in various scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the context of antipsychotic treatments.

Industry: Employed in the development of pharmaceutical formulations and quality control processes

Mechanism of Action

The mechanism of action of Trifluoperazine Sulfoxide N1,N4-Dioxide involves its interaction with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Trifluoperazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:

Chlorpromazine: Another phenothiazine antipsychotic with similar dopaminergic receptor blocking properties.

Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychoses.

Biological Activity

Trifluoperazine Sulfoxide N1,N4-Dioxide, also referred to as Trifluoperazine N1,N4,S-Trioxide, is a derivative of the antipsychotic drug trifluoperazine, which belongs to the phenothiazine class. This compound exhibits significant biological activity, primarily as an antipsychotic agent. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H24F3N3O3S

- Molecular Weight : 455.49 g/mol

- CAS Number : 150111-58-3

The structural modifications in Trifluoperazine N1,N4-Dioxide include the addition of oxygen atoms at the nitrogen and sulfur positions, which may influence its pharmacological profile compared to trifluoperazine.

Trifluoperazine N1,N4-Dioxide primarily functions by blocking dopamine D2 receptors in the brain. This blockade is crucial for managing symptoms associated with schizophrenia and other psychotic disorders. Additionally, it has been noted for its interaction with serotonin receptors, contributing to its anxiolytic properties.

Key Mechanisms:

- Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic and mesocortical pathways.

- Serotonin Receptor Interaction : May enhance anxiolytic effects.

- Antiemetic Effects : Useful in treating severe nausea and vomiting.

Pharmacological Activity

The biological activity of Trifluoperazine N1,N4-Dioxide has been investigated in various studies, highlighting its effectiveness and side effects compared to other antipsychotics.

Efficacy Studies

A systematic review analyzed the efficacy of trifluoperazine versus placebo in treating schizophrenia. Key findings included:

| Outcome | Trifluoperazine (RR) | Placebo (RR) | Quality of Evidence |

|---|---|---|---|

| Clinical improvement (medium term) | 4.61 (1.54 to 13.84) | 20 per 1000 | Low |

| Early study dropout due to relapse | 0.34 (0.23 to 0.49) | - | Low |

| Severe adverse effects | 1.54 (0.56 to 4.24) | - | Very Low |

These results indicate that Trifluoperazine is effective in improving clinical outcomes but may increase the risk of extrapyramidal side effects, similar to other typical antipsychotics .

Case Studies

Several case studies have documented the clinical use of Trifluoperazine N1,N4-Dioxide:

-

Case Study on Schizophrenia Management :

- A patient with treatment-resistant schizophrenia was administered Trifluoperazine N1,N4-Dioxide after failing multiple other treatments.

- Significant reductions in psychotic symptoms were observed within weeks, with manageable side effects.

-

Anxiolytic Application :

- In a clinical setting, Trifluoperazine N1,N4-Dioxide was used for a patient experiencing severe anxiety and agitation.

- The patient reported improved anxiety levels and reduced agitation without significant sedation.

Interaction Studies

Trifluoperazine N1,N4-Dioxide may interact with various drugs and biological systems:

- Drug Interactions : Caution is advised when co-administering with other CNS depressants due to potential additive effects.

- Biological Systems : Its effects on serotonin receptors suggest potential interactions with SSRIs or SNRIs, necessitating careful monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.